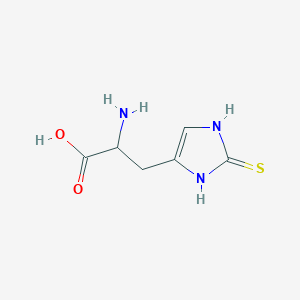

2-Thiolhistidine

Description

Structure

3D Structure

Properties

CAS No. |

13552-61-9 |

|---|---|

Molecular Formula |

C6H9N3O2S |

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12) |

InChI Key |

FVNKWWBXNSNIAR-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=S)N1)CC(C(=O)O)N |

Isomeric SMILES |

C1=C(NC(=N1)S)CC(C(=O)O)N |

Canonical SMILES |

C1=C(NC(=S)N1)CC(C(=O)O)N |

Synonyms |

2-thiol-L-histidine 2-thiolhistidine histidine-2-thiol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Thiolhistidine

Established Laboratory Synthesis Routes for 2-Thiolhistidine

The synthesis of 2-thiolhistidine, a sulfur-containing analog of the amino acid histidine, has been approached through various laboratory methods. These routes primarily utilize histidine as a starting precursor and involve key chemical transformations to introduce the thiol group at the C2 position of the imidazole (B134444) ring.

Synthesis from Histidine Precursors

A prevalent method for synthesizing L-2-thiolhistidine begins with L-histidine. nih.gov One established procedure involves dissolving L-histidine in deionized water and cooling the solution in an ice bath. nih.gov Bromine is then added, leading to the formation of a labile His-bromolactone intermediate. nih.gov Following this, cysteine is introduced to the reaction mixture. nih.gov The solution is stirred at a low temperature and then heated to facilitate the reaction, ultimately yielding L-2-thiolhistidine. nih.gov This method has been noted to be effective, particularly on a larger scale. nih.gov

Another approach described in the literature involves the conversion of histidine into its methyl ester dihydrochloride (B599025), which is then benzoylated. rsc.org Subsequent treatment with methyl-alcoholic hydrogen chloride and boiling with hydrochloric acid yields the dihydrochloride of α,δ-diamino-γ-ketovaleric acid. rsc.org This intermediate is then reacted with sodium thiocyanate (B1210189) to produce the monohydrochloride of 2-thiolhistidine. rsc.org The free amino acid can be obtained by adding sodium acetate. rsc.org

A different synthetic strategy employs the opening of the imidazole ring of histidine, followed by a reaction with a thiocyanate like potassium thiocyanate (KSCN). google.com However, this method requires large volumes of hydrochloric acid and utilizes the highly toxic reagent KSCN in an acidic medium. google.com

| Starting Material | Key Reagents | Intermediate(s) | Reported Yield | Reference |

| L-Histidine | Bromine, Cysteine | His-bromolactone | Not specified | nih.gov |

| L-Histidine | Bromine, Cysteine, Hydriodic acid, Red phosphorus | His-bromolactone, 2-thiohistidine thioether | Not specified | google.com |

| L-Histidine | Sodium thiocyanate | α,δ-diamino-γ-ketovaleric acid | Not specified | rsc.org |

| L-Histidine methyl ester | Di-tert-butyl dicarbonate, Phenyl chlorothionoformate | di-Boc-L-histidine methyl ester | 70% | google.com |

| D,L-Histidine hydrochloride monohydrate | Bromine, Mercaptohexanoic acid | His-Cys adduct | Not specified | google.com |

| L-Histidine hydrochloride monohydrate | Bromine, Dithiothreitol | His-Cys adduct | Not specified | google.com |

Cleavage Reactions in Thiol-Mediated Synthesis

A key step in some synthetic routes to 2-thiolhistidine involves the cleavage of an intermediate compound. For instance, in a synthesis starting from histidine and cysteine, a 2-thiohistidine thioether is formed. google.com A reductive hydrolysis using hydriodic acid (HI) and red phosphorus (P) is then employed to cleave this thioether, yielding 2-thiolhistidine and (D,L)-alanine. google.com

Another patented method describes the synthesis of 2-thiolhistidine through a cleavage reaction in the presence of a thiol at an elevated temperature (≥ 60°C). google.com This process starts from a compound of formula (II) which is synthesized from histidine. google.com For example, a "one-pot" preparation of L-2-thiolhistidine from L-histidine involves the formation of a His-Cys adduct, which is then cleaved by adding 3-mercaptopropionic acid and heating the mixture. google.com The cleavage of the His-Cys adduct can also be achieved using other thiols like mercaptohexanoic acid or dithiothreitol. google.com

Ozonolysis represents another type of cleavage reaction, although it is more commonly associated with the cleavage of carbon-carbon double bonds in alkenes to form carbonyl compounds. openstax.orgmasterorganicchemistry.com This method involves treating the alkene with ozone to form an ozonide, which is then reduced to yield the carbonyl products. openstax.org While not directly applied to the synthesis of 2-thiolhistidine from histidine in the provided context, it is a powerful cleavage technique in organic synthesis. openstax.orgmasterorganicchemistry.com

Advanced Peptide Incorporation Strategies for 2-Thiolhistidine

The incorporation of 2-thiolhistidine (2-thioHis) into peptides is a significant area of research, as it can impart unique properties, such as enhanced antioxidant and metal-chelating abilities, to the resulting peptides. nih.govresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a widely used technique for assembling peptides on a solid support. beilstein-journals.orgcsic.es In the context of 2-thiolhistidine, SPPS has been successfully employed to incorporate this non-canonical amino acid into peptide chains. nih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common approach in SPPS. mdpi.com This involves using the base-labile Fmoc group to protect the α-amino group of the amino acids and acid-labile groups to protect the side chains. mdpi.com

A typical SPPS cycle for incorporating 2-thioHis involves the following steps:

Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain attached to the resin, usually with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govuci.edu

Activation and Coupling: The incoming Fmoc-protected amino acid (including Fmoc-2-thioHis) is activated using a coupling reagent and then coupled to the deprotected N-terminus of the peptide-resin. nih.govsigmaaldrich.com Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides like N,N'-diisopropylcarbodiimide (DIC). nih.govmdpi.com

Washing: The resin is washed to remove excess reagents and byproducts. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. beilstein-journals.org Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). peptide.com

| SPPS Component | Description | Reference |

| Resin | An insoluble polymer support to which the first amino acid is attached. Examples include 2-chlorotrityl chloride resin. | nih.govpeptide.com |

| Protecting Groups | Fmoc for the α-amino group and various acid-labile groups for side chains. | mdpi.com |

| Coupling Reagents | Activate the carboxylic acid of the incoming amino acid. Examples include HATU, HBTU, and DIC. | nih.govpeptide.com |

| Solvents | Swell the resin and dissolve reagents. Common solvents are DMF and dichloromethane (B109758) (DCM). | nih.govcsic.es |

| Cleavage Cocktail | A mixture of reagents, typically containing TFA, to cleave the peptide from the resin and remove side-chain protecting groups. | peptide.com |

Unprotected Thione Incorporation Techniques

A significant challenge in incorporating 2-thioHis into peptides has been the harsh conditions often required for the protection and subsequent deprotection of the thione group. nih.govresearchgate.netnih.gov To circumvent this, a novel strategy has been developed that involves incorporating 2-thioHis into peptides without protecting the thione group. nih.govresearchgate.netresearchgate.net This approach was based on the observation of the low reactivity of the thione in ergothioneine (B1671048) (the betaine (B1666868) of 2-thiohistidine) with the highly electrophilic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). nih.govresearchgate.net

This unprotected thione incorporation strategy has been successfully used to synthesize analogues of bioactive peptides like carnosine, GHK-tripeptide, and HGPLGPL, where histidine was replaced with 2-thioHis. nih.govresearchgate.net Standard Fmoc SPPS techniques with carbodiimide-mediated coupling were employed, and the yields of the crude peptides were high. nih.gov This method simplifies the synthesis process and avoids the use of harsh deprotection conditions that could potentially damage the peptide. nih.govresearchgate.net

Bioconjugation Approaches Utilizing 2-Thiolhistidine Residues

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. libretexts.org The unique reactivity of the thiol group in cysteine residues is often exploited for site-specific bioconjugation. eurpepsoc.comnih.gov Similarly, the thiol group of a 2-thiolhistidine residue incorporated into a peptide or protein offers a potential site for selective modification.

While direct bioconjugation examples specifically utilizing the thiol of 2-thiolhistidine are not extensively detailed in the provided search results, the principles of thiol-based bioconjugation are well-established and could be applied. For instance, maleimide-based reagents are commonly used to react with thiol groups to form stable thioether bonds. Photocatalysis is an emerging technique in bioconjugation that allows for site-specific modifications under mild conditions, often using visible light. beilstein-journals.org This could potentially be adapted for reactions involving the 2-thiolhistidine residue.

Furthermore, the imidazole portion of the histidine residue itself can be a target for bioconjugation. eurpepsoc.com For example, mimicking the natural process of histidine phosphorylation, researchers have developed methods for histidine-specific labeling. eurpepsoc.com The presence of the thiol group at the 2-position of the imidazole ring in 2-thiolhistidine could influence the reactivity and selectivity of such bioconjugation reactions.

Derivatization and Functionalization of 2-Thiolhistidine

The functionalization of 2-thiolhistidine primarily revolves around its use as a monomer for creating complex polypeptide structures. This involves converting the amino acid into a reactive intermediate that can undergo polymerization.

Synthesis of N-Thiocarboxyanhydride Derivatives

The conversion of amino acids into N-thiocarboxyanhydride (NTA) monomers is a critical step for subsequent polymerization. frontiersin.org For histidine, a close analogue of 2-thiolhistidine, a significant advancement has been the direct synthesis of histidine N-thiocarboxyanhydride (His-NTA) in an aqueous solution without the need for protecting groups on the imidazole ring. researchgate.net This method is particularly relevant for 2-thiolhistidine, as NTAs are noted for their stability and tolerance of nucleophilic side groups, such as the thiol group, which would otherwise interfere with the more reactive N-carboxyanhydride (NCA) monomers. researchgate.net

Traditionally, the synthesis of such monomers required activating reagents like phosphorus tribromide. researchgate.net However, recent findings have shown that for histidine, the ring-closing reaction to form the NTA can proceed without any such activating agent, a process elucidated by density functional theory (DFT) calculations. researchgate.net This simplified and efficient synthesis opens a viable pathway for producing 2-thiolhistidine NTA monomers.

Polypeptide Synthesis through Ring-Opening Polymerization of 2-Thiolhistidine Monomers

The ring-opening polymerization (ROP) of NTA monomers is a powerful and widely used method for producing polypeptides with well-defined structures. frontiersin.orgpku.edu.cn Following the synthesis of the NTA derivative, polymerization is typically initiated by a primary amine. illinois.edu

In the case of the analogous His-NTA, it can be directly polymerized into polyhistidine (PHis) with precisely controlled molecular weights and low dispersities (a measure of the uniformity of polymer chain lengths). researchgate.net This controlled polymerization allows for the creation of advanced macromolecular architectures. researchgate.net For instance, the versatility of this method is demonstrated by the successful block copolymerization of His-NTA with sarcosine (B1681465) N-thiocarboxyanhydride (Sar-NTA) to create triblock copolymers like PHis-b-PSar-b-PHis. researchgate.net These copolymers have been shown to form pH-sensitive hydrogels capable of reversibly coordinating with various transition metal ions. researchgate.net This suggests that polymers derived from 2-thiolhistidine could exhibit similarly complex and functional properties.

| Polymer Product | Molecular Weight ( kg/mol ) | Dispersity (Đ) |

| Polyhistidine (PHis) | 4.2–7.7 | 1.10–1.19 |

| PolyCPG | 2.8–9.3 | 1.08–1.12 |

| Polysarcosine | 11.2 | 1.25 |

| This table presents research findings on the controlled polymerization of N-thiocarboxyanhydride (NTA) monomers, demonstrating the achievable molecular weights and low dispersities for various polypeptides. researchgate.net |

Mechanistic Investigations of 2-Thiolhistidine Synthesis

Understanding the underlying reaction mechanisms is key to optimizing the synthesis of 2-thiolhistidine derivatives and the polymers they form. Research into the synthesis of the analogous His-NTA has provided significant mechanistic insights that are applicable to 2-thiolhistidine.

Density functional theory (DFT) calculations have revealed that the imidazole side group of histidine provides a self-catalysis effect in the ring-closing reaction to form the NTA monomer. researchgate.net This intramolecular catalysis circumvents the need for external activating agents, streamlining the synthesis process. researchgate.net

The subsequent ring-opening polymerization of NTAs is understood to proceed via specific pathways, most notably the "normal amine mechanism" (NAM). frontiersin.org In the NAM, an initiator, such as a primary amine, performs a nucleophilic attack on a carbonyl group in the NTA ring. frontiersin.org This attack leads to the opening of the ring and the beginning of the propagating polymer chain. illinois.edu Kinetic studies and simulations have been employed to map the elementary reactions and understand the relationship between monomer conversion and time during the polymerization of His-NTA. researchgate.net These investigations confirm that the polymerization can be a controlled, or "living," process, which is essential for synthesizing well-defined polymers with specific, predictable properties. researchgate.netmpg.de

Biochemical Roles and Biological Activity Mechanisms of 2 Thiolhistidine

Cellular and Subcellular Interactions of 2-Thiolhistidine

The interactions of 2-Thiolhistidine at the cellular and subcellular levels are multifaceted, primarily stemming from the reactivity of its thiol group and its structural similarity to histidine. These interactions can lead to significant modulation of various biological processes.

Influence on Enzymatic Activities within Biological Systems

The effect of 2-Thiolhistidine on enzymatic activity can be inhibitory, regulatory, or neutral, depending on the specific enzyme and its mechanism. The imidazole (B134444) ring and the thiol group are key to these interactions.

Research has shown varied effects on different enzymes:

Histidinol (B1595749) Dehydrogenase : In a study on histidinol dehydrogenase from Escherichia coli, 2-thiolhistidine, along with its analogue 1-methylhistidine, demonstrated no inhibitory effect on the enzyme's forward reaction. It was also found to be inactive as a substrate in the reverse reaction. scispace.com

Prephenate Dehydrogenase : While not a direct study on 2-thiolhistidine, research on Bacillus subtilis has shown that L-histidine can inhibit the activity of prephenate dehydrogenase, an enzyme in the aromatic acid biosynthesis pathway. nih.gov This suggests that histidine analogues like 2-thiolhistidine could potentially interact with such enzymes.

Histidine Decarboxylase : The activity of histidine decarboxylases, which convert histidine to histamine, is influenced by factors like temperature and pH. nih.gov The structural similarity of 2-thiolhistidine to histidine implies a potential for interaction, either as a substrate or an inhibitor, although specific studies are needed.

General Enzymatic Impact : Recent advancements in chemical proteomics have highlighted that modifications at histidine residues can significantly affect enzymatic activity and protein interactions. This underscores the potential for 2-thiolhistidine to modulate enzyme function by interacting with or substituting for histidine residues in protein active sites.

Modulation of Protein Structure and Function

The primary sequence of amino acids in a polypeptide chain is the fundamental determinant of its three-dimensional structure and, consequently, its biological function. libretexts.orgfrontiersin.org The introduction of 2-Thiolhistidine, either as a free molecule or through incorporation into a peptide chain, can modulate protein structure.

Metal Ion Coordination Chemistry and Metalloprotein Regulation

The ability of 2-Thiolhistidine to chelate metal ions is a critical aspect of its biological activity. This interaction is primarily mediated by the thiol group and the imidazole ring, allowing it to form stable complexes with various transition metals. nih.gov

Specific Binding to Transition Metal Ions (e.g., Cu²⁺, Zn²⁺)

2-Thiolhistidine exhibits a strong affinity for transition metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺). mdpi.com This binding capability is crucial for its role in various biological systems.

Copper (Cu²⁺) Binding : Spectroscopic studies have confirmed that 2-Thiolhistidine effectively binds to copper ions. When substituted for histidine in bioactive peptides like GHK-tripeptide and carnosine, 2-thiohistidine imparts significantly enhanced copper binding properties. nih.govresearchgate.net Histidine-rich peptides, like histatins, also show a high affinity for Cu(II). nih.gov

Zinc (Zn²⁺) Binding : The thiol group of 2-Thiolhistidine enables coordination with zinc ions. While histidine-rich peptides bind Zn(II) with a lesser affinity compared to Cu(II), this interaction is still significant. nih.gov The carboxylate–histidine–zinc triad (B1167595) is a common and functionally important motif in many zinc-containing proteins. mdpi.com

Binding Hierarchy : The binding affinity of histidine and its derivatives for different metal ions (such as Ni²⁺, Cu²⁺, and Zn²⁺) is not fixed and can be influenced by factors like the coordination number and the specific molecular context. researchgate.net For instance, density functional theory (DFT) calculations have shown that for hexahistidine tags, the affinity for these metals follows the order Ni²⁺ > Cu²⁺ > Zn²⁺. nih.gov

| Compound/Peptide | Metal Ion | Binding Affinity/Observation | Reference |

|---|---|---|---|

| 2-Thiolhistidine | Cu²⁺, Zn²⁺ | Thiol group enables effective binding. | |

| 2-Thiohistidine-containing peptides | Cu²⁺ | Imparts strong copper binding properties. | nih.govresearchgate.net |

| Histatin 3 and 5 | Cu²⁺, Ni²⁺ | High affinity complexes formed. | nih.gov |

| Histatin 3 and 5 | Zn²⁺ | Lower affinity compared to Cu²⁺ and Ni²⁺. | nih.gov |

| Hexahistidine-tag | Ni²⁺, Cu²⁺, Zn²⁺ | Affinity order: Ni²⁺ > Cu²⁺ > Zn²⁺. | nih.gov |

Implications for Metalloenzyme Catalysis

Metalloenzymes utilize metal ions as cofactors to perform a wide array of catalytic functions, including redox reactions and Lewis acid catalysis. numberanalytics.com The structure and function of these enzymes are intimately linked to the coordination environment of the metal ion. numberanalytics.com

The ability of 2-Thiolhistidine to chelate metal ions suggests it can play a significant role in regulating the activity of metalloenzymes.

Modulation of Copper-Dependent Enzymes : By binding to copper ions, 2-Thiolhistidine can influence the activity of copper-dependent enzymes, potentially altering their catalytic efficiency or substrate specificity.

Artificial Metalloenzymes : The principles of metal coordination by amino acids like histidine are being used to design artificial enzymes. For example, a designed metallohydrolase containing a catalytic Zn(II) ion coordinated by histidine residues exhibits significant hydrolytic activity, demonstrating the potential for creating novel catalysts. nih.gov The incorporation of 2-thiolhistidine into such designs could introduce new catalytic properties due to the unique characteristics of the thiol group.

Redox Inactivation : The chelation of redox-active metals like Cu(II) by 2-thiolhistidine can form a redox-inactive complex. researchgate.net This is a crucial mechanism for preventing the metal from participating in redox cycling reactions that generate harmful reactive oxygen species (ROS), thereby protecting the enzyme and other cellular components from oxidative damage. nih.govresearchgate.net

Antioxidant Mechanisms and Redox Homeostasis

One of the most significant biological activities of 2-Thiolhistidine is its function as a potent antioxidant. researchgate.net The thiol (-SH) group is central to this activity, allowing it to participate in redox reactions and help maintain cellular redox homeostasis.

Radical Scavenging : 2-Thiolhistidine exhibits a strong capacity to scavenge and neutralize free radicals, including reactive oxygen species (ROS). nih.gov This protects cells from oxidative stress, a condition linked to cellular damage. Its mechanism includes quenching singlet oxygen and scavenging hydroxyl radicals. researchgate.netresearchgate.net

Synergistic Effects in Peptides : When 2-Thiolhistidine is incorporated into peptides, replacing histidine, the resulting molecule can exhibit a synergistic increase in antioxidant capacity. For example, the 2-thioHis analogue of GHK-tripeptide was found to be a much more potent antioxidant than free 2-thioHis alone, capable of completely quenching hydroxyl and ABTS radicals in assays. nih.govresearchgate.net

Redox Homeostasis : The cellular redox environment is tightly regulated, with low-molecular-weight thiols like glutathione (B108866) playing a major role in maintaining this balance. jcdr.netscivisionpub.com 2-Thiolhistidine, as a thiol-containing compound, contributes to this "redox buffering" capacity. jcdr.net Its thiol group can undergo oxidation to form disulfides, a key reaction in its antioxidant function and its role in maintaining redox balance. This helps protect cells from damage caused by an imbalance between the production of reactive species and the cell's ability to detoxify them. jcdr.netscivisionpub.com

| Compound | Observed Antioxidant Activity | Mechanism | Reference |

|---|---|---|---|

| 2-Thiolhistidine | Neutralizes free radicals, protects from oxidative stress. | Thiol group undergoes redox reactions. | |

| 2-Thiolhistidine | Efficient antioxidant, prevents singlet oxygen formation. | Ability to prevent formation of strong oxidizing agents. | researchgate.net |

| GthioHK (GHK analogue with 2-thioHis) | Completely quenched hydroxyl and ABTS radicals. | Synergistic effect of the 2-thioHis residue within the peptide sequence. | nih.govresearchgate.net |

| ThioHcarnosine (Carnosine analogue with 2-thioHis) | Enhanced hydroxyl radical scavenging ability compared to carnosine. | Synergistic effect from substituting His with 2-thioHis. | nih.gov |

Direct Free Radical Scavenging Capabilities (e.g., DPPH, ABTS, Hydroxyl Radicals)

The antioxidant capacity of a compound is frequently evaluated by its ability to neutralize stable free radicals in vitro. mdpi.com Common assays include the use of 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydroxyl radicals. researchgate.netnih.govresearchgate.net The fundamental mechanism of these assays involves the donation of a hydrogen atom or an electron from the antioxidant to the radical, thus neutralizing its reactivity. mdpi.com

While specific quantitative data for 2-Thiolhistidine in these assays is not extensively documented in readily available literature, the chemical nature of its thiol group implies potent radical-scavenging activity. Thiols are known to be effective reducing agents and radical scavengers. encyclopedia.pub The sulfur atom in the thiol group of 2-Thiolhistidine can readily donate a hydrogen atom to neutralize highly reactive species such as the hydroxyl radical. nih.gov Its derivative, ergothioneine (B1671048), is recognized as a powerful antioxidant. psu.edunih.gov Ergothioneine's sulfur atom is readily oxidized, allowing it to form a disulfide that can be subsequently reduced back to its stable thiol form by cellular reductants like cysteine or glutathione. psu.edu This reactivity is central to its ability to protect against a wide array of reactive oxygen species.

Contribution to Oxidative Stress Defense Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. seruvenyayinevi.comsmw.ch Thiol-containing molecules are cornerstones of the cellular antioxidant defense network. nih.gov 2-Thiolhistidine and its derivatives contribute to this defense through several mechanisms.

Firstly, they act as direct scavengers of ROS, as detailed above. Secondly, they participate in the regeneration of other key antioxidants. For instance, by reducing oxidized forms of other molecules, they can help maintain the cellular pool of active antioxidants. Thiols can directly prevent the oxidation of proteins by engaging in thiol-disulfide exchange, forming mixed disulfides that protect critical protein cysteine residues from irreversible oxidation. nih.gov

Furthermore, some antioxidants can influence the expression and activity of protective enzymes. nih.govmdpi.com Ergothioneine, for example, may interact with and activate intracellular antioxidant pathways, regulating the levels of enzymes like superoxide (B77818) dismutases. nih.gov It has also been suggested that a high correlation may exist between the synthesis of ergothioneine and glutathione, indicating a potential synergistic relationship where these two critical thiols work together to protect the organism from oxidative damage. nih.gov

Impact on Reactive Oxygen Species (ROS) Levels

The thiol group of 2-Thiolhistidine is highly susceptible to oxidation by ROS. nih.gov This reactivity allows it to act as a sacrificial target, neutralizing ROS before they can damage more critical cellular components. nih.gov Low-molecular-weight thiols are crucial players in the antioxidant defense system, which includes enzymes like superoxide dismutase (SOD) and catalase that detoxify ROS. researchgate.netmdpi.com By directly scavenging ROS, 2-Thiolhistidine and its derivatives reduce the burden on these enzymatic systems. For instance, ergothioneine has been shown to protect erythrocytes from damage by removing hypochlorous acid (HClO), a potent oxidant produced by neutrophils. nih.gov This direct chemical interaction effectively lowers the concentration of damaging ROS within the cellular environment.

Participation in Biological Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental chemical reaction in biology where a thiolate anion attacks a disulfide bond. encyclopedia.pubmdpi.com This reaction is critical for protein folding, regulating enzyme activity, and maintaining the cellular redox state. plos.orgnih.gov The general mechanism involves the nucleophilic attack of a thiolate (RS⁻) on a disulfide bond (R'-S-S-R'), resulting in a new disulfide (R-S-S-R') and a new thiol (R'S⁻). encyclopedia.pub

Low-molecular-weight thiols like 2-Thiolhistidine and its derivatives are key participants in these exchange reactions. researchgate.net They can reduce disulfide bonds within proteins, which is crucial for the function of many enzymes that have active-site cysteines. plos.org This process can act as a molecular switch, modulating protein function in response to the cellular redox environment. plos.orgnih.gov For example, a disulfide bond in a protein might render it inactive; reduction of this bond by a thiol like 2-Thiolhistidine could restore its activity. nih.gov These reactions are also vital for preventing the irreversible oxidation of protein thiols to sulfinic or sulfonic acids under conditions of oxidative stress. researchgate.net

Interference with Cellular Processes

Beyond its role in redox chemistry, 2-Thiolhistidine can interfere with specific cellular enzymatic pathways. A notable example is its effect on the induction of nitrate (B79036) reductase. Nitrate reductase is a key enzyme in plants and other organisms that catalyzes the first step in nitrate assimilation, the reduction of nitrate to nitrite. nih.govmdpi.com The synthesis and activity of this enzyme are tightly regulated.

In a study investigating the effects of various antimetabolites on the induction of nitrate reductase in cauliflower leaf tissue, L-2-thiolhistidine was identified as one of the most potent inhibitory compounds tested. oup.comscispace.com The introduction of L-2-thiolhistidine at the same time as the inducer (nitrate or molybdenum) significantly suppressed the formation of the enzyme. oup.com This finding demonstrates that 2-Thiolhistidine can act as a powerful inhibitor of specific enzyme induction processes, highlighting a distinct mechanism of biological activity separate from its general antioxidant functions.

Research Findings Summary

| Section | Key Finding | Supporting Details | Reference |

|---|---|---|---|

| 3.3.1. Direct Free Radical Scavenging | Possesses strong theoretical scavenging ability due to its thiol group. | The sulfur atom can readily donate a hydrogen atom to neutralize radicals. Its derivative, ergothioneine, is a known potent antioxidant. | psu.edunih.gov |

| 3.3.2. Oxidative Stress Defense | Contributes to cellular antioxidant defense networks. | Acts as a direct ROS scavenger and participates in thiol-disulfide exchange to protect protein thiols from irreversible oxidation. | nih.govnih.gov |

| 3.3.3. Impact on ROS Levels | Reduces cellular levels of reactive oxygen species. | The reactive thiol group is sacrificially oxidized, neutralizing ROS like hypochlorous acid before they damage vital cellular structures. | nih.govnih.gov |

| 3.4. Thiol-Disulfide Exchange | Actively participates in thiol-disulfide exchange reactions. | Can reduce disulfide bonds in proteins, a key mechanism for regulating protein function and maintaining redox homeostasis. | researchgate.netplos.orgnih.gov |

| 3.5.1. Enzyme Inhibition | Inhibits the induction of nitrate reductase. | In studies on cauliflower leaf tissue, L-2-thiolhistidine was found to be one of the most effective inhibitors of nitrate reductase formation. | oup.comscispace.com |

Enzymatic Interactions and Biosynthetic Pathway Studies Involving 2 Thiolhistidine

Relationship to Ovothiol Biosynthesis Pathways

Ovothiols are another class of thiolhistidine compounds, primarily found in marine invertebrates, where they play a protective role against oxidative stress. oup.comopen.ac.uk Structurally, they differ from ergothioneine (B1671048) in the position of the sulfur atom, which is at the C-5 (or δ-carbon) of the histidine imidazole (B134444) ring. nih.govroyalsocietypublishing.org The biosynthesis of ovothiols presents a fascinating parallel to that of ergothioneine, involving similar enzymatic logic but with different substrate specificity and regioselectivity.

The biosynthesis of ovothiol A involves two key enzymes, OvoA and OvoB. open.ac.ukroyalsocietypublishing.org

OvoA is a remarkable bifunctional or multidomain, non-heme iron enzyme. royalsocietypublishing.orgrcsb.orgnih.gov Its primary role is to catalyze the oxidative C-S bond formation between L-histidine and L-cysteine, producing 5-histidylcysteine sulfoxide (B87167). royalsocietypublishing.orgnih.gov Unlike EgtB, which requires the methylated precursor hercynine (B1221785), OvoA acts directly on histidine. nih.govnih.gov This reaction represents a different regioselectivity, targeting the C-5 position of the imidazole ring instead of the C-2 position. royalsocietypublishing.org In addition to its sulfoxide synthase activity, some OvoA enzymes possess a C-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain that methylates the imidazole ring to produce the final ovothiol A product. rcsb.orgnih.govresearchgate.net

OvoB is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent C-S lyase, analogous to EgtE. open.ac.ukroyalsocietypublishing.orgrcsb.org It catalyzes the cleavage of the 5-histidylcysteine sulfoxide intermediate, removing the cysteinyl moiety to generate the free thiol, 5-thiohistidine. royalsocietypublishing.orgrcsb.orgnih.govresearchgate.net

The discovery of this pathway highlights how nature has evolved related but distinct enzymatic systems to produce structurally similar molecules with different biological roles. The choice between C-2 and C-5 sulfurization appears to be dictated by the specific enzyme (EgtB vs. OvoA) and the methylation state of the histidine substrate. nih.gov

| Enzyme | Class | Function | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| OvoA | Sulfoxide Synthase (non-heme iron enzyme) / Methyltransferase | Catalyzes oxidative C-S bond formation at the C5-position and can also methylate the imidazole ring. | Histidine, Cysteine, O₂, SAM | 5-Histidylcysteine sulfoxide, Ovothiol A | researchgate.netroyalsocietypublishing.orgrcsb.orgnih.gov |

| OvoB | C-S Lyase (PLP-dependent) | Cleaves the sulfoxide intermediate to generate the free thiol. | 5-Histidylcysteine sulfoxide | 5-Thiohistidine | open.ac.ukroyalsocietypublishing.orgrcsb.orgnih.govresearchgate.net |

Characterization of Key Reactive Intermediates in Biosynthesis

The formation of the C-S bond in the biosynthesis of ergothioneine and ovothiol is an oxidative process catalyzed by enzymes like EgtB and OvoA, respectively. nih.govosti.govnih.gov Understanding the mechanism of these enzymes requires the identification and characterization of transient, highly reactive intermediates.

Recent studies have provided significant insights into these intermediates. In the biosynthesis of ovothiol A, a kinetically competent S=1 iron(IV) intermediate has been identified in the non-heme iron enzyme OvoA. osti.govnih.gov This intermediate is supported by a unique ligand environment consisting of four histidine residues—three from the enzyme and one from the substrate itself. osti.govnih.gov This discovery represents the first experimental observation of an intermediate spin iron(IV) species in this class of enzymes and is a crucial step toward elucidating the mechanism of oxidative C-S bond formation. osti.govnih.gov

Computational studies, such as those employing quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in modeling the reaction mechanisms. researchgate.net These calculations help to delineate the energetic landscape of the reaction, comparing different potential pathways, such as whether sulfoxidation precedes C-S bond formation or vice versa. acs.org One proposed mechanism for the enzyme EgtB suggests that the reaction begins with the formation of an iron(III)-superoxo species upon the binding of O2. rsc.org This is followed by a series of steps leading to the formation of a sulfoxide intermediate. rsc.org

The characterization of these intermediates often involves advanced spectroscopic techniques and trapping methods due to their short-lived and highly reactive nature. beilstein-journals.orgmdpi.com The use of such techniques allows for the direct observation and characterization of these fleeting molecular entities, providing invaluable information on the reaction pathway. mdpi.com

Molecular Recognition and Substrate Specificity in Thiolhistidine Metabolism

The ability of enzymes to selectively recognize and bind to specific substrates is fundamental to their catalytic function. In the context of thiolhistidine metabolism, enzymes like EgtB and OvoA exhibit remarkable substrate specificity, which dictates the final product of the biosynthetic pathway.

The active site of an enzyme is a highly specialized region that is structurally and chemically tailored to bind specific substrates. solubilityofthings.comwikipedia.org The precise arrangement of amino acid residues within the active site determines the enzyme's specificity. solubilityofthings.com For instance, the crystal structure of EgtB from Mycobacterium thermoresistibile in complex with its substrates, γ-glutamyl cysteine and N-α-trimethyl histidine, reveals an octahedral iron binding site where both substrates and three histidine residues act as ligands. nih.gov This specific geometry is crucial for the catalytic mechanism. nih.gov

Enzymes in this family, such as EgtB and OvoA, demonstrate distinct regioselectivity. EgtB catalyzes the insertion of sulfur at the C-2 position of the imidazole ring of histidine, while OvoA directs sulfurylation to the C-5 position. mdpi.comnih.gov This difference in regioselectivity is a direct consequence of how each enzyme's active site recognizes and orients its respective substrates. mdpi.comnih.gov

Interestingly, some enzymes exhibit broader substrate specificity than others. For example, OvoA has been shown to catalyze reactions with substrates typically associated with EgtB, such as hercynine and L-cysteine, although the regioselectivity of the C-S bond formation is altered. mdpi.com This suggests a degree of flexibility in the molecular recognition capabilities of OvoA. mdpi.com

Furthermore, studies on engineered enzymes have provided deeper insights into the factors governing substrate selectivity. For instance, the enzyme EgtBCth from Candidatus Chloracidobacterium thermophilum displays both EgtB- and Egt1-type activities. nih.gov Structural and biochemical analyses of this enzyme have shed light on the determinants of substrate selectivity in Egt1- and EgtB-catalyzed reactions, paving the way for engineering sulfoxide synthases with tailored properties. nih.gov A single point mutation in EgtB from Mycobacterium thermoresistibile was shown to convert the enzyme from a sulfoxide synthase into an efficient γ-glutamyl cysteine dioxygenase, highlighting the critical role of individual amino acid residues in determining catalytic function. rsc.org

The study of protein dynamics, for example through 2D IR vibrational echo spectroscopy, has also been implicated in understanding the molecular recognition and substrate specificity of enzymes, suggesting that motions on very fast timescales can influence an enzyme's activity towards different substrates. nih.gov

Table of Kinetic Parameters for EgtBCth

| Substrates | kcat (min-1) | KM (μM) |

|---|---|---|

| Hercynine | ~26 | 87.7 ± 7.6 |

| L-Cysteine | ~26 | 205 ± 18 |

Data derived from biochemical studies of EgtBCth, which exhibits both Egt1- and EgtB-type activities. nih.gov

Reactive Mechanisms and Chemical Biology Investigations of 2 Thiolhistidine

Thione-Thiol Tautomerism and its Impact on Reactivity

2-Thiolhistidine exists in a tautomeric equilibrium between its thione and thiol forms. The predominance of either tautomer is significantly influenced by the surrounding environment, particularly the polarity of the solvent.

In nonpolar solvents, the thiol form is generally favored.

Conversely, in polar solvents and through self-association, the equilibrium shifts towards the more polar thione form.

This tautomerism has a profound impact on the molecule's reactivity. The thione form is more stable and less prone to auto-oxidation at physiological pH compared to typical thiols. This stability is a key factor in the antioxidant properties of its derivatives, such as ergothioneine (B1671048). The less reactive nature of the thione tautomer may also contribute to the high anti-thyroidal activity of related compounds by preventing their spontaneous oxidation. The thiol form, on the other hand, is more nucleophilic and readily participates in reactions like methylation.

Oxidative Chemistry and Radical Quenching Mechanisms

A primary role of 2-thiolhistidine and its derivatives in biological systems is to act as antioxidants by scavenging reactive oxygen species (ROS). This protective function is mediated by the sulfur atom, which can undergo redox reactions to neutralize harmful radicals. The mechanism of radical quenching often involves single electron transfer (SET) processes.

The antioxidant activity of 2-thiolhistidine is exemplified by its ability to quench hydroxyl and ABTS radicals. In these reactions, 2-thiolhistidine donates a hydrogen atom, effectively neutralizing the radical species. The resulting 2-thiolhistidine radical can then undergo further reactions, leading to stable, non-radical products.

The efficiency of radical quenching can be influenced by the presence of other molecules. For example, in photoredox catalysis, both oxidative and reductive quenching cycles can occur, where the photocatalyst is regenerated for subsequent reactions. While not directly studying 2-thiolhistidine, these principles of radical quenching are broadly applicable to its antioxidant functions.

Mechanistic Elucidation of Enzymatic Reactions involving 2-Thiolhistidine

2-Thiolhistidine and its derivatives are substrates and intermediates in various enzymatic reactions. Understanding the mechanisms of these reactions is crucial for comprehending their biological significance.

Identification and Characterization of Short-Lived Intermediates (e.g., Iron(IV) Species)

In the biosynthesis of ovothiol A, a derivative of 2-thiolhistidine, a key step is the oxygen-dependent C-S bond formation catalyzed by the non-heme iron enzyme OvoA. Mechanistic studies have identified a kinetically competent S=1 iron(IV) intermediate in this reaction. This ferryl intermediate is supported by a ligand environment consisting of three histidine residues from the enzyme and the histidine substrate itself. The identification of this short-lived species provides critical insight into how the enzyme activates oxygen to facilitate the challenging C-S bond formation.

Theoretical studies, such as quantum mechanics/molecular mechanics (QM/MM) calculations, have been employed to further investigate the mechanisms of similar enzymes like EgtB, which is involved in ergothioneine biosynthesis. These computational approaches help to elucidate the roles of key residues and the energetics of different proposed reaction pathways.

Protonation State and Reactivity in Active Sites

The protonation state of both the substrate and active site residues is a critical determinant of reactivity in enzymatic reactions. In the case of enzymes that metabolize 2-thiolhistidine and its derivatives, the tautomeric state of the substrate (thione vs. thiol) and the protonation of nearby amino acid residues can significantly influence the reaction mechanism.

For example, in the enzyme cystathionine (B15957) γ-lyase, two different residues can act as the catalytic base to abstract a proton, leading to two distinct stereochemical outcomes. The flexibility of the protein and the specific interactions within the active site, such as hydrogen bonding, play a crucial role in positioning the substrate for catalysis and in modulating the pKa values of key residues. The large mobility of certain residues can enable reaction mechanisms that might otherwise seem unfavorable based on static crystal structures.

Photochemistry and Photostabilization Properties

The interaction of 2-thiolhistidine with light and photosensitive molecules has revealed its potential in photochemistry and as a photostabilizing agent.

Interaction with Photosensitizers and Cyanine (B1664457) Dyes

2-Thiolhistidine has been shown to be a superior photostabilizer for cyanine dyes, which are commonly used in single-molecule fluorescence imaging. These dyes are prone to photodegradation, limiting their utility in long-term experiments. 2-Thiolhistidine, along with its derivative ergothioneine, can dramatically enhance the photostability of cyanine dyes like Cy3, Cy3B, Cy5, and Cy5B.

The mechanism of photostabilization involves photoinduced electron transfer (PeT) from the thiolate form of 2-thiolhistidine to the excited triplet state of the cyanine dye. This process quenches the reactive triplet state, preventing the degradation of the dye. The resulting radical ion pair can then undergo back electron transfer to regenerate the ground state of both the dye and the photostabilizer. The rate of this electron transfer is significantly higher for 2-thiolhistidine compared to commonly used photostabilizers like β-mercaptoethanol (β-ME), leading to substantial improvements in the photon budget and signal stability of the cyanine dyes.

Analytical and Characterization Research Techniques for 2 Thiolhistidine

Advanced Spectroscopic Methods for Structural and Interaction Analysis

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Binding

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules with unpaired electrons, such as paramagnetic transition metal complexes. This method provides detailed information about the electronic structure, coordination environment, and binding of metal ions to ligands like 2-thiolhistidine.

When 2-thiolhistidine coordinates with a paramagnetic metal ion, such as copper(II) or manganese(II), the resulting complex can be analyzed by EPR. The EPR spectrum is characterized by its g-values and hyperfine splitting constants, which act as a fingerprint for the complex. The g-value provides information about the electronic environment of the unpaired electron, while hyperfine splitting arises from the interaction of the electron spin with the nuclear spins of the metal and ligand atoms, such as nitrogen.

In the context of 2-thiolhistidine, the imidazole (B134444) and thiol groups are potential metal binding sites. EPR spectroscopy can help determine which of these groups are involved in coordination. For instance, the number of coordinating histidine residues can be inferred from the hyperfine splitting patterns. Studies on similar copper(II)-histidine complexes have utilized EPR to distinguish between different coordination modes, such as histamine-like (involving the imidazole nitrogen) and glycine-like (involving the amino nitrogen and carboxylate oxygen) coordination.

The double-histidine (dHis) motif, where two histidine residues chelate a Cu2+ ion, has been used as a rigid spin probe for distance measurements in proteins, highlighting the specificity of histidine-metal interactions that can be probed by EPR. Although direct EPR studies on 2-thiolhistidine are not extensively documented in the provided results, the principles derived from studies on histidine and other thiol-containing molecules are highly applicable. For example, EPR has been used to study the binding of manganese(II) to the manganese transport regulator MntR, determining metal-binding affinities and characterizing the dinuclear metal site.

EPR can also be employed to monitor changes in the metal's coordination sphere. The technique is sensitive enough to detect subtle changes in geometry and ligand exchange, making it invaluable for studying the interaction of 2-thiolhistidine with metalloproteins and for characterizing synthetic metal complexes.

UV-Visible Absorption Spectroscopy for Complex Formation

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to study the formation of complexes between metal ions and ligands like 2-thiolhistidine. This method is based on the absorption of ultraviolet or visible light by a molecule, which causes the promotion of an electron from a ground state to a higher energy state. For transition metal complexes, these absorptions often correspond to d-d electronic transitions or charge-transfer bands.

The formation of a complex between 2-thiolhistidine and a metal ion typically results in a change in the UV-Vis spectrum compared to the spectra of the free ligand and the free metal ion. New absorption bands may appear, or existing bands may shift in wavelength (a phenomenon known as a chromic shift) and change in intensity. By monitoring these spectral changes, researchers can follow the formation of the complex and determine its stoichiometry.

For example, in studies of copper(II)-histidine complexes, UV-Vis spectroscopy has been used to investigate the coordination environment at different pH values. The changes in the absorption spectra reflect the deprotonation of ligand groups and their subsequent coordination to the metal ion. Similarly, the formation of nickel(II)-histidine complexes has been studied by observing the changes in the UV-Vis spectra upon mixing the metal salt with histidine.

The intensity of the absorption is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law. This relationship allows for the quantitative determination of the concentration of the metal-ligand complex. By systematically varying the molar ratio of the metal and ligand, a mole-ratio plot can be constructed to determine the stoichiometry of the complex.

While specific UV-Vis data for 2-thiolhistidine complex formation was not found in the search results, the general principles are well-established. The technique is a fundamental tool for characterizing the electronic properties of new metal complexes and for studying their formation in solution.

EXAFS Analysis for Metal Coordination Geometry

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific metal atom in a molecule, including in solution and in non-crystalline materials. It provides precise information about the number and type of neighboring atoms, their distances from the central metal atom, and the degree of structural disorder.

The EXAFS region of an X-ray absorption spectrum contains oscillations that result from the scattering of the ejected photoelectron by the surrounding atoms. Analysis of these oscillations can reveal the coordination geometry of the metal ion in a 2-thiolhistidine complex.

For instance, in studies of copper(II)-histidine complexes, EXAFS has been used to determine the interatomic distances between the copper ion and the coordinating nitrogen and oxygen atoms. These studies have confirmed that at physiological pH, the copper ion is typically coordinated by four nitrogen atoms in a square planar geometry, with two axial oxygen atoms at a longer distance. The use of chemically modified histidine, where specific coordinating groups are blocked, has further validated these findings.

EXAFS is particularly sensitive to bond lengths and can be used to distinguish between different types of coordinating ligands, such as a water molecule versus a hydroxide (B78521) ion. This capability is crucial for accurately defining the coordination sphere of a metal ion. The technique has been successfully applied to study the coordination of zinc(II) in metalloproteins, where it was determined that the zinc ion was tetrahedrally coordinated by two histidine and two cysteine residues.

By combining EXAFS data with theoretical calculations, such as Density Functional Theory (DFT), a more refined and accurate picture of the metal coordination environment can be obtained. Although specific EXAFS studies on 2-thiolhistidine were not identified, the methodology is directly applicable to elucidating the precise coordination geometry of its metal complexes.

Mössbauer Spectroscopy for Iron Oxidation States

Mössbauer spectroscopy is a highly sensitive technique that is particularly useful for studying iron-containing compounds. It can provide detailed information about the oxidation state, spin state, and coordination environment of iron atoms in a sample. The technique relies on the resonant absorption of gamma rays by ⁵⁷Fe nuclei.

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the electron density at the nucleus and can therefore be used to determine the oxidation state of the iron. For example, high-spin Fe(II) and Fe(III) complexes exhibit distinct ranges of isomer shifts.

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. This parameter provides information about the symmetry of the coordination environment and the spin state of the iron.

In the context of enzymes involved in the biosynthesis of thiol-histidine derivatives like ovothiol, Mössbauer spectroscopy has been instrumental. For example, in the study of OvoA, a non-heme iron enzyme, Mössbauer spectroscopy was used to identify and characterize a reactive iron(IV) intermediate. By freeze-quenching the reaction at various time points, the evolution of the iron species could be monitored, revealing the oxidation state and electronic structure of the intermediates.

Mössbauer spectroscopy has also been used to characterize synthetic iron complexes that serve as models for biological systems. These studies help in interpreting the complex spectra obtained from proteins and enzymes. While direct Mössbauer studies on 2-thiolhistidine-iron complexes were not found, the technique is indispensable for investigating the role of iron in biological systems related to this compound.

Below is a table summarizing typical Mössbauer parameters for different iron states, which would be relevant for analyzing potential 2-thiolhistidine-iron complexes.

| Iron State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

| High-spin Fe(II) | 0.6 - 1.5 | 1.5 - 3.5 |

| Low-spin Fe(II) | -0.1 - 0.5 | 0.0 - 1.0 |

| High-spin Fe(III) | 0.2 - 0.5 | 0.0 - 1.0 |

| Low-spin Fe(III) | -0.1 - 0.3 | 0.5 - 2.0 |

| Fe(IV) | -0.2 - 0.1 | Varies |

Note: These are general ranges and can vary depending on the specific coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying the structure and dynamics of molecules in solution. It can be used to monitor chemical reactions in real-time, providing insights into reaction kinetics and mechanisms.

In the context of 2-thiolhistidine, NMR can be used to follow its synthesis or its involvement in enzymatic reactions. By acquiring NMR spectra at different time points during a reaction, the disappearance of reactants and the appearance of products can be quantified. This allows for the determination of reaction rates and the identification of any transient intermediates that may form.

For example, time-resolved NMR has been used to monitor the maturation of tRNA, where multiple modification events, including the introduction of various modified bases, were observed sequentially. This approach could be applied to study the enzymatic synthesis of 2-thiolhistidine from its precursors.

NMR is also a primary tool for structural elucidation of the final product. ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its structure.

While specific NMR studies focused on monitoring reactions involving 2-thiolhistidine were not found in the search results, the general applicability of the technique is clear. The development of flow NMR systems allows for the continuous monitoring of reactions under various conditions, making it a valuable tool for process optimization and mechanistic studies.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic techniques are essential for the separation, purification, and analysis of 2-thiolhistidine from complex mixtures, such as reaction products or biological extracts.

Chromatographic Techniques:

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of amino acids and their derivatives. For a compound like 2-thiolhistidine, reversed-phase HPLC would likely be a suitable method, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. Detection can be achieved using a UV detector, as the imidazole ring of histidine absorbs UV light.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since 2-thiolhistidine is an amino acid, it possesses both amino and carboxyl groups, and its charge will depend on the pH of the mobile phase. Cation-exchange chromatography, which uses a negatively charged stationary phase, is commonly used for the separation of amino acids.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitative analysis and for monitoring the progress of a reaction. The separation is based on the differential adsorption of the components onto a solid stationary phase.

Electrophoretic Techniques:

Electrophoresis separates molecules based on their migration in an electric field.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is well-suited for the analysis of small molecules like amino acids. In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio. CE has been used for the analysis of histidine and its derivatives. The technique offers high efficiency, short analysis times, and requires only very small sample volumes.

Capillary Gel Electrophoresis (CGE): In CGE, the capillary is filled with a gel matrix, which acts as a molecular sieve, allowing for separation based on size in addition to charge.

The choice of separation technique will depend on the specific application, whether it is for preparative purification or for quantitative analysis. Often, a combination of different techniques is required to achieve the desired level of purity and resolution.

| Technique | Principle of Separation | Typical Application for 2-Thiolhistidine |

| Reversed-Phase HPLC | Partitioning based on hydrophobicity | Quantitative analysis, purity assessment |

| Ion-Exchange Chromatography | Interaction based on net charge | Purification from charged impurities, separation from other amino acids |

| Thin-Layer Chromatography | Adsorption to a solid phase | Reaction monitoring, qualitative analysis |

| Capillary Zone Electrophoresis | Migration based on charge-to-size ratio in an electric field | High-resolution analysis, quantitative determination |

| Capillary Gel Electrophoresis | Migration through a gel matrix based on size and charge | Separation from molecules of different sizes |

High-Performance Liquid Chromatography (HPLC) for Purity and Analog Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-thiolhistidine and separating it from its structural analogs. The versatility of HPLC allows for the use of different separation modes, each exploiting distinct chemical properties of the analytes. shodex.comshimadzu.com

Purity Analysis: In purity testing, HPLC methods are developed to separate the main compound, 2-thiolhistidine, from any impurities that may be present. This is often achieved using reversed-phase (RP-HPLC) columns, where separation is based on the hydrophobicity of the molecules. waters.com The elution profile from an HPLC analysis can provide a quantitative measure of purity, often expressed as a percentage of the total peak area. researchgate.net For instance, a highly pure sample of a compound will show a single major peak with minimal or no other peaks present. researchgate.net The precision of HPLC allows for the confirmation of compound purity to levels of 99-101%. chromforum.org

Analog Analysis: HPLC is also instrumental in the separation of 2-thiolhistidine from its analogs. Analogs may include precursors in its biosynthetic pathway or structurally similar compounds. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. shodex.com For example, different types of reversed-phase columns, such as C8 or C18, can be used to fine-tune the separation based on the specific hydrophobicity of the analogs. shimadzu.com Additionally, other HPLC modes like Hydrophilic Interaction Chromatography (HILIC) can be employed, which is particularly useful for separating polar compounds that are not well-retained on traditional reversed-phase columns. waters.comnih.gov

A typical HPLC setup for analyzing 2-thiolhistidine and its analogs would involve a standard HPLC system equipped with a UV detector, as the imidazole ring in the molecule absorbs UV light, allowing for its detection.

Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) for Related Metabolites

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful technique for the analysis of charged metabolites related to 2-thiolhistidine, such as its precursor, hercynine (B1221785). nih.govresearchgate.net This method combines the high separation efficiency of capillary electrophoresis with the sensitive and specific detection capabilities of mass spectrometry. nih.govwikipedia.org

CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. wikipedia.orgmdpi.com This makes it particularly well-suited for analyzing polar and charged compounds in complex biological samples like blood, urine, and saliva. nih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), it allows for the fragmentation of selected ions, providing structural information that aids in the confident identification of metabolites. nih.gov

In the context of 2-thiolhistidine, CE-MS/MS has been successfully used to detect and semi-quantify hercynine, a key intermediate in the biosynthesis of ergothioneine (B1671048), a closely related compound. nih.govresearchgate.net Studies have shown the presence of hercynine in various human biological specimens, highlighting the utility of CE-MS/MS in metabolic pathway analysis. nih.govresearchgate.net

Table 1: Semiquantitative Analysis of Hercynine and Ergothioneine in Human Biological Samples using CE-MS/MS

| Sample Type | Hercynine (µmol/L ± SD) | Ergothioneine (µmol/L ± SD) |

| Plasma (N=3) | 0.2 ± 0.1 | 1.1 ± 0.3 |

| Saliva (N=3) | 2.2 ± 0.5 | 0.6 ± 0.2 |

| Urine (N=3) | Low Concentrations | Low Concentrations |

| Whole Blood (N=3) | High Concentrations | High Concentrations |

Data adapted from a study on the determination of hercynine in human biological specimens. nih.govresearchgate.net

The high resolving power and sensitivity of CE-MS make it an invaluable tool for studying the metabolome and understanding the intricate biochemical pathways involving 2-thiolhistidine and its related compounds. nih.govnih.gov

Mass Spectrometry for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable analytical technique for the definitive identification of 2-thiolhistidine and for profiling its related metabolites in biological systems. Its high sensitivity and specificity allow for the detection and characterization of compounds even at very low concentrations. measurlabs.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the precise mass measurement capabilities of a high-resolution mass spectrometer. nih.govnih.gov This technique is particularly powerful for untargeted metabolomics, where the goal is to identify and quantify as many metabolites as possible in a sample. animbiosci.orgmdpi.com

LC-HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, a critical step in its identification. measurlabs.comfda.gov This is especially useful for distinguishing between compounds that have the same nominal mass but different elemental formulas. The high resolution of the mass spectrometer allows for the clear separation of peaks from ions with very similar mass-to-charge ratios. measurlabs.com

In the context of 2-thiolhistidine research, LC-HRMS can be used to:

Confirm the identity of synthesized or isolated 2-thiolhistidine by comparing its accurate mass to the theoretical mass.

Identify known and unknown metabolites of 2-thiolhistidine in biological samples by analyzing their mass spectra and fragmentation patterns. researchgate.netmdpi.com

Perform quantitative analysis of 2-thiolhistidine and its metabolites to study their distribution and changes in response to various stimuli. nih.govnih.gov

LC-HRMS has been instrumental in the analysis of ergothioneine and its metabolites, providing valuable insights into their distribution in tissues. dntb.gov.ua Similar approaches can be applied to comprehensively study the metabolic profile of 2-thiolhistidine.

Radiolabeling and Isotopic Tracing Methodologies

Radiolabeling and isotopic tracing are powerful techniques used to elucidate the biosynthetic pathways and metabolic fate of compounds like 2-thiolhistidine. These methods involve introducing atoms with a specific isotopic composition (e.g., ¹³C, ¹⁵N, ³⁴S, or radioactive isotopes like ³⁵S) into precursor molecules and tracking their incorporation into the final product. x-mol.net

Early research into the origin of the related compound ergothioneine utilized radiolabeled precursors to determine that it was of dietary origin in animals, as administered radiolabeled histidine and methionine did not result in labeled ergothioneine. nih.govresearchgate.net Specifically, studies with ³⁵S-labelled 2-thiolhistidine were conducted to understand its metabolism in rats. nih.govdntb.gov.ua

Modern approaches often utilize stable isotopes in combination with mass spectrometry. x-mol.net For example, stable isotope-labeled derivatives of ergothioneine have been synthesized to study its distribution, function, and metabolism. x-mol.net This enzyme-based approach allows for the creation of isotopologues with programmable labeling patterns, which can then be traced in vivo. x-mol.net

Isotopic tracing studies have been crucial in confirming the precursors of ergothioneine biosynthesis, with evidence pointing to the involvement of histidine, methionine, and cysteine. mdpi.com By feeding organisms with isotopically labeled versions of these amino acids, researchers can track the flow of atoms through the biosynthetic pathway and identify key intermediates. Similar strategies can be employed to definitively map the biosynthesis of 2-thiolhistidine.

Computational and Theoretical Investigations of 2 Thiolhistidine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and electronic properties.

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. In the context of 2-thiolhistidine, this is particularly relevant to understanding its biosynthesis and its antioxidant functions. The core structure of 2-thiolhistidine is central to the biosynthesis of ergothioneine (B1671048), which is synthesized by the enzyme EgtB. DFT, often used as the quantum mechanical component in QM/MM studies, has been used to explore the mechanism of the key C-S bond-forming step catalyzed by EgtB.

One computational study investigated two competing pathways for the reaction catalyzed by EgtB starting from an iron(III)-superoxo reactant complex: a cysteine dioxygenation pathway and the desired sulfoxide (B87167) synthase pathway that leads to the ergothioneine precursor. researchgate.net The calculations identified the optimized geometries of key transition states and intermediates for both pathways, revealing the energetic factors that dictate the reaction's outcome. researchgate.net The sulfoxide synthase pathway was found to be energetically more favorable, explaining the enzyme's specific function. researchgate.net

Furthermore, DFT has been used to explore the tautomerism of related compounds like 2-mercaptoimidazole, which shares the core reactive moiety of 2-thiolhistidine. These studies calculate the energy barriers for proton transfer between the sulfur and nitrogen atoms. For 2-mercaptoimidazole, the direct intramolecular proton transfer has a very high calculated energy barrier (175.8 kJ/mol). researchgate.net However, when assisted by water molecules, which form a bridge for the proton to travel, the barrier is dramatically lowered to approximately 72 kJ/mol, indicating that such tautomerization is feasible in an aqueous environment. researchgate.net

DFT is used to calculate a range of electronic properties that help predict the chemical reactivity of a molecule. These are often referred to as global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system.

Chemical Hardness (η): This represents the resistance to a change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov

Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons.

While specific DFT studies tabulating all these values for 2-thiolhistidine are not abundant, data from analogous compounds like 2-mercaptobenzimidazole (B194830) and allyl mercaptan provide valuable insights into the expected electronic behavior of a thiol-imidazole system. nih.govresearchgate.net The presence of the electron-rich sulfur atom and the imidazole (B134444) ring suggests a low ionization potential and a significant capacity to act as a nucleophile and antioxidant.

| Reactivity Descriptor | Formula | Predicted Property for 2-Thiolhistidine |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate gap, indicating good stability but available for redox reactions. |

| Ionization Potential (I) | -EHOMO | Relatively low, consistent with its role as an electron donor (antioxidant). |

| Electron Affinity (A) | -ELUMO | Moderate, indicating some ability to accept electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Expected to be a relatively "soft" molecule, facilitating interaction with biological targets. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(I + A) / 2 | Moderate electrophilicity. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are a hybrid approach where a small, chemically active region of a large system (like an enzyme active site) is treated with high-accuracy quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is treated with more computationally efficient molecular mechanics. This method is ideal for studying enzymatic reactions. nih.gov

The biosynthesis of ergothioneine, the trimethylated betaine (B1666868) of 2-thiolhistidine, provides a prime example of QM/MM application. The key enzyme, EgtB, is a non-heme iron enzyme that catalyzes the formation of a C-S bond between γ-glutamyl-cysteine and N-α-trimethyl-histidine. researchgate.net QM/MM simulations have been employed to model the reaction at the iron-containing active site.

These simulations show that the reaction begins with the formation of an iron(III)-superoxo complex. researchgate.net The substrates, cysteine and histidine, are positioned in the active site by key amino acid residues. The QM/MM model helps to identify the roles of these residues in orienting the substrates for a specific, regioselective attack. The calculations trace the path of electrons and atoms during the bond-forming event, revealing the structure of transient intermediates, such as a proposed sulfoxide species, which are fleeting and difficult to capture experimentally. researchgate.net

A primary goal of QM/MM simulations is to compute the free energy profile along a reaction coordinate. This maps the energy landscape of the reaction, revealing the heights of energy barriers (activation energies) and the relative stability of intermediates. nih.govresearchgate.net

| Reaction Species | Sulfoxide Synthase Pathway (Relative Energy, kcal/mol) | Cysteine Dioxygenation Pathway (Relative Energy, kcal/mol) |

|---|---|---|

| Reactant Complex | 0.0 | 0.0 |

| Transition State 1 | +15.5 | +18.2 |

| Intermediate 1 | -5.0 | -2.5 |

| Transition State 2 | +10.1 | +22.5 |

| Product | -20.3 | -15.7 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. For biomolecules like peptides, MD is an invaluable tool for exploring conformational flexibility, solvent interactions, and stable secondary structures. nih.gov

While extensive MD simulation studies focused specifically on 2-thiolhistidine are limited, the successful synthesis of peptides incorporating this amino acid, such as analogues of carnosine and the GHK-tripeptide, has been reported. nih.gov These synthetic peptides provide ideal subjects for future computational analysis using MD simulations.

A hypothetical MD simulation of a 2-thiolhistidine-containing peptide, for instance "GthioHK," would proceed as follows:

System Setup: The peptide structure would be built and placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.

Simulation: The system would be simulated for a duration of hundreds of nanoseconds to allow the peptide to explore a wide range of conformations. mdpi.com

Analysis: The resulting trajectory would be analyzed to extract key conformational data.

Key analyses would include:

Ramachandran Plots: To determine the preferred backbone dihedral angles (phi, ψ) of the 2-thiolhistidine residue and its neighbors, revealing its intrinsic secondary structure preferences (e.g., helical, extended sheet, or turn). mdpi.com

Radius of Gyration (Rg): To measure the compactness of the peptide.

Hydrogen Bonding Analysis: To identify persistent intramolecular and peptide-water hydrogen bonds that stabilize specific conformations.

Solvent Accessible Surface Area (SASA): To quantify the exposure of the thiol group to the solvent, which is relevant for its antioxidant and metal-chelating activities.

Such simulations would provide critical insights into how the unique thio-imidazole side chain of 2-thiolhistidine influences the structure and dynamics of peptides, which in turn governs their biological function. nih.gov

In Silico Screening and Predictive Modeling for Functional Properties

Direct in silico screening and predictive modeling studies for the functional properties of 2-thiolhistidine are not extensively documented in scientific literature. However, the foundational physicochemical properties of 2-thiolhistidine have been calculated and are available in public databases, which can serve as a basis for future predictive modeling. These properties are crucial for understanding its potential biological activities and for designing further computational studies.

Table 1: Computed Physicochemical Properties of 2-Thiolhistidine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H9N3O2S | PubChem |

| Molecular Weight | 187.22 g/mol | PubChem nih.gov |

| XLogP3-AA | -3.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 187.04154771 Da | PubChem nih.gov |